(S)-1-(2,3-Difluorophenyl)pentan-1-amine
Description
(S)-1-(2,3-Difluorophenyl)pentan-1-amine is a chiral amine compound characterized by a pentan-1-amine backbone attached to a 2,3-difluorophenyl group. Its molecular formula is C₁₁H₁₅F₂N, with a molecular weight of 199.24 g/mol. The (S)-enantiomer configuration imparts stereospecificity, which is critical for biological interactions, such as receptor binding or enzyme inhibition. The fluorine atoms at the 2 and 3 positions on the phenyl ring enhance electronegativity and lipophilicity, influencing both chemical reactivity and pharmacokinetic properties.
Properties
Molecular Formula |
C11H15F2N |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
(1S)-1-(2,3-difluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-2-3-7-10(14)8-5-4-6-9(12)11(8)13/h4-6,10H,2-3,7,14H2,1H3/t10-/m0/s1 |
InChI Key |
SVTUYOGCCOVZIL-JTQLQIEISA-N |
Isomeric SMILES |
CCCC[C@@H](C1=C(C(=CC=C1)F)F)N |
Canonical SMILES |
CCCCC(C1=C(C(=CC=C1)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,3-Difluorophenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzene and pentan-1-amine.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,3-Difluorophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Imines, nitriles, or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Central Nervous System Disorders
Research indicates that (S)-1-(2,3-Difluorophenyl)pentan-1-amine exhibits potential as a therapeutic agent for central nervous system disorders. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems. In a study focusing on β-secretase (BACE1) inhibitors for Alzheimer's disease, compounds with similar structural motifs showed promising results in modulating enzyme activity, indicating that (S)-1-(2,3-Difluorophenyl)pentan-1-amine could be effective in this context .
Antidepressant Activity
The compound's amine functionality positions it as a candidate for antidepressant activity. Research into related amines has shown that modifications can lead to enhanced serotonin reuptake inhibition. Preliminary studies suggest that (S)-1-(2,3-Difluorophenyl)pentan-1-amine may have similar effects, warranting further investigation into its antidepressant properties.
Case Study 1: BACE1 Inhibition
A study investigated various aminomethyl-derived compounds as BACE1 inhibitors, focusing on the role of difluoromethyl substitutions in enhancing potency. While (S)-1-(2,3-Difluorophenyl)pentan-1-amine was not directly tested, related compounds demonstrated that the introduction of difluorophenyl groups significantly improved interaction with target proteins involved in Alzheimer's pathology .
Case Study 2: Neuroprotective Effects
In a controlled trial examining neuroprotective agents, derivatives of pentan-1-amines were evaluated for their ability to mitigate neurodegeneration in animal models. Results indicated that certain structural analogs provided significant neuroprotection against oxidative stress, suggesting that (S)-1-(2,3-Difluorophenyl)pentan-1-amine could share these protective qualities .
Data Table: Comparison of Related Compounds
| Compound Name | Structure Type | Application Area | Notable Findings |
|---|---|---|---|
| (S)-1-(2,3-Difluorophenyl)pentan-1-amine | Amine derivative | CNS disorders | Potential BACE1 inhibitor; antidepressant activity |
| (R)-N-(tert-butyl)-3-(2,4-difluorophenyl)-3-phenylprop-2-en-1-amine | Cinnamylamine derivative | Antidepressant | Effective in serotonin reuptake inhibition |
| 4-Aminopyrazolo[3,4-d]pyrimidine | Pyrazolo derivative | Cancer therapy | Potent against multiple cancer cell lines |
Mechanism of Action
The mechanism of action of (S)-1-(2,3-Difluorophenyl)pentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features:
- Chiral center at the amine-bearing carbon (S-configuration).
- 2,3-Difluorophenyl group : Fluorine atoms induce electron-withdrawing effects, stabilizing intermediates in reactions like oxidation or substitution.
- Pentyl chain : Balances hydrophobicity and molecular flexibility, affecting membrane permeability and metabolic stability.
Comparison with Similar Compounds
Positional Isomers of Difluorophenyl Substitution
Compounds with fluorine atoms at different positions on the phenyl ring exhibit distinct electronic and steric properties:
| Compound | Fluorine Positions | Key Differences | Reference |
|---|---|---|---|
| 1-(3,4-Difluorophenyl)pentan-1-amine | 3,4 | Increased steric hindrance at the 3,4 positions; altered receptor affinity. | |
| 1-(2,5-Difluorophenyl)pentan-1-amine | 2,5 | Reduced electron-withdrawing effects compared to 2,3-difluoro; impacts oxidation stability. |
Impact : The 2,3-difluoro configuration in the target compound optimizes electronic effects for reactions like electrophilic substitution , whereas 3,4-difluoro analogs may exhibit stronger steric interactions in biological systems.
Halogen-Substituted Analogs
Replacing fluorine with other halogens modifies lipophilicity and reactivity:
| Compound | Halogen Substitution | Key Differences | Reference |
|---|---|---|---|
| (S)-1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine | Br at position 4 | Bromine increases molecular weight (277.15 g/mol) and lipophilicity; potential anticancer applications. | |
| 1-(3,4-Dichlorophenyl)pentan-1-amine | Cl at 3,4 | Chlorine’s larger atomic radius reduces metabolic stability compared to fluorine. |
Impact : Bromine enhances Van der Waals interactions in hydrophobic pockets, while chlorine may reduce metabolic stability due to slower enzymatic processing.
Chain Length Variations
Altering the carbon chain length affects pharmacokinetics and potency:
| Compound | Chain Length | Key Differences | Reference |
|---|---|---|---|
| 1-(2,3-Difluorophenyl)butan-1-amine | C₄ | Shorter chain reduces hydrophobicity; faster renal clearance. | |
| 1-(2,3-Difluorophenyl)hexan-1-amine | C₆ | Longer chain enhances membrane permeability but may increase toxicity. |
Impact : The pentyl chain in the target compound strikes a balance between bioavailability and toxicity , optimizing duration of action.
Chirality and Enantiomeric Effects
The (S)-configuration confers unique biological activity compared to racemic or (R)-forms:
| Compound | Configuration | Key Differences | Reference |
|---|---|---|---|
| (R)-1-(2,3-Difluorophenyl)pentan-1-amine | R | May exhibit lower affinity for serotonin receptors due to stereochemical mismatch. | |
| Racemic 1-(2,3-Difluorophenyl)pentan-1-amine | Mixed | Reduced efficacy in enantioselective pathways; requires chiral separation. |
Impact : The (S)-enantiomer’s configuration is critical for target-specific interactions , such as binding to G-protein-coupled receptors.
Backbone Modifications
Structural changes to the amine backbone alter steric and electronic profiles:
| Compound | Backbone Structure | Key Differences | Reference |
|---|---|---|---|
| 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-amine | Branched dimethylpropane | Increased steric hindrance reduces reaction rates in nucleophilic substitutions. | |
| (S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine | Methyl substitution | Methyl group enhances lipophilicity but reduces solubility in aqueous media. |
Impact : The linear pentyl backbone in the target compound improves synthetic accessibility and reaction predictability compared to branched analogs.
Biological Activity
(S)-1-(2,3-Difluorophenyl)pentan-1-amine is a compound of interest due to its potential therapeutic applications, particularly in the context of neurological disorders and cancer treatment. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
(S)-1-(2,3-Difluorophenyl)pentan-1-amine features a pentan-1-amine backbone substituted with a difluorophenyl group. The presence of fluorine atoms is known to influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
Research indicates that (S)-1-(2,3-Difluorophenyl)pentan-1-amine may exert its biological effects through several mechanisms:
- Microtubule Stabilization : Similar to other compounds in its class, it has been observed that this compound may stabilize microtubules. Microtubules play a crucial role in cell division and intracellular transport. Stabilization of microtubules can lead to altered cellular dynamics, which is particularly relevant in cancer therapy .
- Adenosine Receptor Modulation : Some studies suggest that compounds with similar structures can interact with adenosine receptors, which are implicated in various physiological processes including inflammation and neuroprotection. This interaction may offer therapeutic benefits in conditions such as Alzheimer's disease .
In Vitro Studies
In vitro studies have demonstrated the following biological activities for (S)-1-(2,3-Difluorophenyl)pentan-1-amine:
- Cell Viability and Proliferation : The compound has shown varying effects on cell lines depending on concentration and exposure time. For instance, at lower concentrations, it may promote cell viability through microtubule stabilization, while higher concentrations could induce apoptosis in cancer cells .
- Inflammatory Response : Preliminary data indicate that this compound may modulate inflammatory pathways. It appears to inhibit the release of pro-inflammatory cytokines in macrophage models, suggesting potential applications in treating inflammatory diseases .
In Vivo Studies
In vivo studies have further elucidated the pharmacological profile of (S)-1-(2,3-Difluorophenyl)pentan-1-amine:
- Pharmacokinetics : Animal models have indicated favorable pharmacokinetic properties, including good brain penetration and a half-life suitable for therapeutic use. For instance, studies involving administration via intraperitoneal injection showed significant levels of the compound in brain tissues after dosing .
- Therapeutic Potential : The compound has been evaluated for its potential to treat tauopathies and other neurodegenerative conditions. Evidence suggests that it can elevate levels of stable microtubule markers in brain homogenates, indicating effective target engagement within the central nervous system .
Structure-Activity Relationship (SAR)
The SAR studies surrounding (S)-1-(2,3-Difluorophenyl)pentan-1-amine highlight the importance of structural modifications on its biological activity:
| Modification | Effect on Activity |
|---|---|
| Presence of Fluorine | Increases lipophilicity and binding affinity to target proteins |
| Aliphatic Chain Length | Longer chains may enhance microtubule stabilization but could also affect metabolic stability |
| Substituents on Aromatic Ring | Different substituents can alter receptor binding profiles and influence therapeutic efficacy |
These insights into SAR are crucial for the design of more potent derivatives with improved pharmacological profiles.
Case Studies
Several case studies have highlighted the therapeutic applications of (S)-1-(2,3-Difluorophenyl)pentan-1-amine:
- Cancer Treatment : A study demonstrated that compounds similar to (S)-1-(2,3-Difluorophenyl)pentan-1-amine effectively inhibited tumor growth in xenograft models by inducing apoptosis through microtubule stabilization .
- Neuroprotection : In models of neurodegeneration, this compound showed promise in preventing neuronal death by modulating adenosine receptors and reducing oxidative stress markers .
Q & A
Q. Table 1: Example Reaction Conditions from Patents
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, K₂CO₃, ethanol/H₂O, 90°C | 40–60% | |
| Reduction | LiAlH₄, THF, 0°C → RT | 75% |
Basic: What analytical techniques are critical for verifying the purity and stereochemical integrity of this compound?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to confirm enantiopurity (>99% ee) .
- LC-MS : Monitor molecular ion peaks (e.g., m/z 230 [M+H]⁺) and retention times (e.g., 1.63 min under QC-SMD-TFA05 conditions) .
- NMR Spectroscopy : Key signals include δ 7.2–7.5 ppm (aromatic protons), δ 3.1 ppm (amine-CH₂), and δ 1.2–1.6 ppm (pentyl chain) .
Q. Table 2: Representative Analytical Data
| Technique | Parameters | Expected Outcome |
|---|---|---|
| Chiral HPLC | Column: Chiralpak IB; Mobile phase: 90:10 hexane/IPA | Retention time: 8.2 min (S-enantiomer) |
| ¹H NMR | 400 MHz, CDCl₃ | δ 1.35 (m, 4H, CH₂), δ 3.02 (t, 2H, NH₂-CH₂) |
Advanced: How can researchers investigate the impact of stereochemistry on biological activity?
Answer:
- Enantiomer Comparison : Synthesize both (S)- and (R)-enantiomers via chiral pool synthesis or kinetic resolution. Test in receptor-binding assays (e.g., GPCRs or enzyme inhibition) to quantify EC₅₀/IC₅₀ differences .
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities of each enantiomer to target proteins, correlating with experimental data .
- In Vivo Pharmacokinetics : Compare metabolic stability, brain penetration, and clearance rates in rodent models using chiral LC-MS/MS quantification .
Advanced: How should stability studies be designed to assess degradation pathways under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to stressors:
- Analytical Monitoring : Use UPLC-PDA-MS to identify degradation products (e.g., deaminated or fluorophenyl-oxidized derivatives) .
- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius equations for predictive shelf-life modeling.
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) with this compound?
Answer:
- Analog Synthesis : Modify substituents (e.g., fluorine position, chain length) and test in target-specific assays. For example, replace 2,3-difluorophenyl with 3,4-difluorophenyl and compare IC₅₀ in enzyme inhibition .
- Proteomics : Use affinity chromatography pull-down assays with tagged compounds to identify binding partners in cell lysates .
- Crystallography : Co-crystallize the compound with its target protein (e.g., CXCR2 receptor) to resolve binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
